2-Chloro-N-[(2-ethylphenyl)methyl]-N-[(2S)-2-hydroxypropyl]acetamide
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Overview
Description
2-Chloro-N-[(2-ethylphenyl)methyl]-N-[(2S)-2-hydroxypropyl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chloro group, an ethylphenyl group, and a hydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-ethylphenyl)methyl]-N-[(2S)-2-hydroxypropyl]acetamide typically involves the following steps:
Formation of the Ethylphenyl Methylamine: : This is achieved by reacting 2-ethylphenyl with methylamine under controlled conditions.
Chloroacetylation: : The ethylphenyl methylamine is then treated with chloroacetyl chloride to introduce the chloroacetyl group.
Hydroxypropylation: : Finally, the chloroacetylated product is reacted with (2S)-2-hydroxypropylamine to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxypropyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: : The chloro group can be reduced to form a corresponding amine.
Substitution: : The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of amines.
Substitution: : Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural features allow it to interact with specific biological targets.
Medicine
In medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
In industry, this compound can be used in the production of various chemicals and materials. Its versatility makes it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 2-Chloro-N-[(2-ethylphenyl)methyl]-N-[(2S)-2-hydroxypropyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-ethylphenyl)-4-nitrobenzamide
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-
Uniqueness
2-Chloro-N-[(2-ethylphenyl)methyl]-N-[(2S)-2-hydroxypropyl]acetamide is unique due to its specific structural features, which include the presence of both a chloro group and a hydroxypropyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(2-ethylphenyl)methyl]-N-[(2S)-2-hydroxypropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-3-12-6-4-5-7-13(12)10-16(9-11(2)17)14(18)8-15/h4-7,11,17H,3,8-10H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEXJLWNTYSSJD-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CN(CC(C)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1CN(C[C@H](C)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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